3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole is a heterocyclic organic compound that features a triazole ring substituted with chloromethyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(chloromethyl)-1H-1,2,4-triazole with ethyl and methyl substituents under acidic conditions. The reaction is often catalyzed by Lewis acids such as zinc chloride or aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing optimized reaction conditions and catalysts to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the triazole ring can yield partially or fully hydrogenated derivatives with different chemical properties.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1H-1,2,4-triazole: Lacks the ethyl and methyl substituents, resulting in different chemical properties and reactivity.
5-Ethyl-4-methyl-1H-1,2,4-triazole:
Uniqueness
3-(Chloromethyl)-5-ethyl-4-methyl-4H-1,2,4-triazole is unique due to the presence of all three substituents, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-(chloromethyl)-5-ethyl-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-3-5-8-9-6(4-7)10(5)2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRSNNKLRFIDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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